methyl N-[(2,4-dichlorophenoxy)acetyl]tryptophanate
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Overview
Description
Methyl 2-[2-(2,4-dichlorophenoxy)acetamido]-3-(1H-indol-3-yl)propanoate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(2,4-dichlorophenoxy)acetamido]-3-(1H-indol-3-yl)propanoate typically involves the following steps:
Formation of the Indole Derivative: The indole nucleus is synthesized through a series of reactions, including electrophilic substitution and cyclization reactions.
Attachment of the Phenoxyacetic Acid Moiety: The phenoxyacetic acid derivative is introduced through a nucleophilic substitution reaction, where the indole derivative reacts with 2,4-dichlorophenoxyacetic acid under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2,4-dichlorophenoxy)acetamido]-3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form various oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The phenoxyacetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various indole oxidation products, while reduction may produce different reduced derivatives .
Scientific Research Applications
Methyl 2-[2-(2,4-dichlorophenoxy)acetamido]-3-(1H-indol-3-yl)propanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-[2-(2,4-dichlorophenoxy)acetamido]-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The phenoxyacetic acid moiety may also contribute to its biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
2-(4-methylsulfonylphenyl)indole derivatives: Compounds with dual antimicrobial and anti-inflammatory activities.
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with anti-inflammatory properties.
Uniqueness
Methyl 2-[2-(2,4-dichlorophenoxy)acetamido]-3-(1H-indol-3-yl)propanoate is unique due to its combination of the indole nucleus and phenoxyacetic acid moiety. This structural feature may confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H18Cl2N2O4 |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C20H18Cl2N2O4/c1-27-20(26)17(8-12-10-23-16-5-3-2-4-14(12)16)24-19(25)11-28-18-7-6-13(21)9-15(18)22/h2-7,9-10,17,23H,8,11H2,1H3,(H,24,25) |
InChI Key |
UOFFMXOFBLMMIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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